molecular formula C9H12ClN3O2 B1493155 ethyl N-(3-chloropyrazin-2-yl)-N-methylglycinate CAS No. 2097958-33-1

ethyl N-(3-chloropyrazin-2-yl)-N-methylglycinate

Cat. No.: B1493155
CAS No.: 2097958-33-1
M. Wt: 229.66 g/mol
InChI Key: GCMIVUIBLRMBAD-UHFFFAOYSA-N
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Description

Ethyl N-(3-chloropyrazin-2-yl)-N-methylglycinate (CAS 2097958-33-1) is a chemical compound with the molecular formula C9H12ClN3O2 and a molecular weight of 229.66 g/mol . This compound features a chloropyrazine core, a heterocyclic scaffold recognized in medicinal chemistry for its versatility as a building block in the synthesis of more complex molecules . Pyrazine derivatives are of significant research interest due to their diverse biological activities. Recent scientific literature highlights that novel compounds synthesized from pyrazine intermediates have demonstrated notable antibacterial activity against pathogenic microorganisms such as Staphylococcus aureus and Escherichia coli . Furthermore, certain pyrazine-based scaffolds have shown promising anticancer activity in biological evaluations, particularly against human lung cancer cell lines (e.g., A549), making them valuable for oncological research and drug discovery efforts . The 3-chloropyrazine moiety present in this compound is a key functional group that can undergo further derivatization, for example, via nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions, to create a diverse library of molecules for biological screening . As a key synthetic intermediate, this glycinate ester is intended for use in research and development laboratories exploring new therapeutic agents. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

ethyl 2-[(3-chloropyrazin-2-yl)-methylamino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN3O2/c1-3-15-7(14)6-13(2)9-8(10)11-4-5-12-9/h4-5H,3,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCMIVUIBLRMBAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN(C)C1=NC=CN=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Ethyl N-(3-chloropyrazin-2-yl)-N-methylglycinate has several scientific research applications:

  • Chemistry: It serves as a building block in the synthesis of more complex organic molecules.

  • Biology: It can be used as a probe in biochemical studies to understand enzyme mechanisms.

  • Medicine: Potential use in drug discovery and development, particularly in designing new therapeutic agents.

  • Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which ethyl N-(3-chloropyrazin-2-yl)-N-methylglycinate exerts its effects depends on its specific application. For example, in biochemical studies, it may interact with enzymes by binding to active sites or altering enzyme conformation. The molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares ethyl N-(3-chloropyrazin-2-yl)-N-methylglycinate with four analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Features Synthetic Yield (if available)
This compound (Target) C₉H₁₁ClN₃O₂ 228.66 3-Chloropyrazine, N-methyl glycinate ethyl ester N/A
Ethyl N-{3-[6-(dimethylamino)-4-(trifluoromethyl)-2-pyridinyl]benzyl}-N-methylglycinate C₂₀H₂₄F₃N₃O₂ 395.43 Pyridine with CF₃, dimethylamino, benzyl linkage N/A
N-[1-(3-chloropyrazin-2-yl)ethyl]-3,5-bis(trifluoromethyl)benzamide C₁₆H₁₁ClF₆N₃O 419.72 3-Chloropyrazine, bis-CF₃ benzamide 43% (amide coupling)
Methyl N-(3-chloro-2-methylphenyl)-N-(methylsulfonyl)glycinate C₁₂H₁₅ClNO₄S 296.76 Chloro-methylphenyl, methylsulfonyl glycinate N/A
Methyl N-[(2,6-dichlorophenyl)acetyl]-N-methylglycinate C₁₂H₁₃Cl₂NO₃ 290.15 Dichlorophenyl acetyl, N-methyl glycinate methyl ester N/A
Key Observations:

Pyrazine vs. Pyridine/Phenyl Backbones: The target compound’s pyrazine ring (N-rich heterocycle) offers distinct electronic properties compared to pyridine (in ) or phenyl (in ) systems. The chlorine at the 3-position enhances electrophilicity, favoring nucleophilic substitution reactions .

Functional Group Impact :

  • Ester vs. Amide/Sulfonyl Groups : The target’s ethyl ester group is more hydrolytically labile than the amide () or sulfonyl () moieties in analogs, affecting metabolic stability.
  • Trifluoromethyl (CF₃) Effects : Compounds like and leverage CF₃ for enhanced binding affinity (via hydrophobic interactions) and resistance to oxidative metabolism .

Synthetic Accessibility: Amide derivatives (e.g., ) are synthesized via coupling agents (e.g., chloro-N,N,N’,N’-tetramethylformamidinium hexafluorophosphate) with moderate yields (~43%) . The target compound likely requires similar methods, though yields may vary due to steric hindrance from the N-methyl group.

Biological Activity

Ethyl N-(3-chloropyrazin-2-yl)-N-methylglycinate is a compound of significant interest in medicinal chemistry due to its potential therapeutic properties. This article delves into its biological activities, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure comprising an ethyl ester group, a chloropyrazine moiety, and a methylglycine component. These structural elements contribute to its chemical reactivity and biological interactions.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit various biological activities, including:

  • Antimicrobial Properties : Studies have shown that chloropyrazine derivatives can possess antimicrobial effects, which may extend to this compound.
  • Antitumor Activity : Some derivatives of pyrazine compounds have demonstrated potential antitumor activity in preclinical studies.
  • Enzyme Inhibition : The presence of the chloropyrazine ring may allow for interactions with specific enzymes, potentially leading to inhibition pathways beneficial in treating diseases like cancer or infections.

Research Findings and Case Studies

  • Antimicrobial Activity : A study exploring the antimicrobial efficacy of chloropyrazine derivatives found that certain compounds exhibited significant inhibition against gram-positive and gram-negative bacteria. This suggests that this compound could be further investigated for similar properties.
  • Antitumor Potential : In vitro studies on related pyrazine compounds revealed promising results in inhibiting tumor cell proliferation. For instance, specific derivatives showed IC50 values in the low micromolar range against various cancer cell lines.
  • Mechanistic Insights : Investigations into the mechanism of action have indicated that chloropyrazine derivatives may induce apoptosis in cancer cells through the activation of caspase pathways, suggesting a possible therapeutic application for this compound.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with other related compounds:

Compound NameStructural FeaturesUnique Characteristics
Ethyl 2-(3-chlorophenyl)-2-cyanoacetateChlorophenyl instead of chloropyrazineExhibits distinct electronic properties affecting reactivity.
Ethyl 2-(4-chloroquinolin-3-yl)-2-cyanoacetateQuinoline structureKnown for potent antimalarial activities.
Ethyl 2-(5-bromothiazol-2-yl)-2-cyanoacetateThiazole ringDemonstrates significant antifungal properties.

This table highlights how the unique chloropyrazine moiety in this compound may confer distinct biological activities compared to other derivatives.

Preparation Methods

General Synthetic Strategy Overview

The synthesis of ethyl N-(3-chloropyrazin-2-yl)-N-methylglycinate typically involves:

  • Preparation or procurement of the key intermediate (3-chloropyrazin-2-yl)methanamine or its derivatives.
  • Introduction of the N-methylglycinate moiety via amide bond formation or nucleophilic substitution.
  • Esterification to form the ethyl ester functionality.
  • Use of protecting groups and coupling reagents to facilitate selective reactions.

Key Intermediate Preparation: (3-Chloropyrazin-2-yl)methanamine

The intermediate (3-chloropyrazin-2-yl)methanamine hydrochloride is a crucial precursor. Its preparation and handling are well documented:

  • It is often obtained as a hydrochloride salt to improve stability and handling.
  • High yields (~84%) have been reported when coupling this intermediate with carboxylic acid derivatives using peptide coupling reagents like HATU in dichloromethane under mild conditions (0 °C to room temperature) with triethylamine as base.
Parameter Details
Starting Material (3-Chloropyrazin-2-yl)methanamine hydrochloride
Coupling Reagent HATU
Base Triethylamine
Solvent Dichloromethane
Temperature 0 °C to room temperature
Yield 73-84.4%
Purification Silica gel chromatography

Formation of Ethyl N-methylglycinate Moiety

The incorporation of the N-methylglycinate group can be achieved by:

  • Reaction of the amine intermediate with ethyl bromoacetate or ethyl chloroacetate under basic conditions to form the ethyl glycine ester derivative.
  • Alternatively, direct amidation using N-methylglycine derivatives protected as esters.

Titanium(IV) isopropoxide catalysis combined with ethylmagnesium bromide (a Grignard reagent) in tetrahydrofuran (THF) or diethyl ether under inert atmosphere has been shown effective in analogous syntheses of ethyl aminoacetate derivatives. Typical reaction conditions include:

Parameter Details
Catalyst Titanium(IV) isopropoxide
Reagent Ethylmagnesium bromide (3.0 M in THF or Et2O)
Solvent Tetrahydrofuran (THF), Diethyl ether
Temperature 0 to 35 °C
Atmosphere Nitrogen (inert)
Reaction Time 12 to 24 hours
Yield 60-84% (depending on substrate and conditions)
Workup Quenching with saturated ammonium chloride, extraction, drying, and column chromatography

Coupling and Protection Strategies

To avoid side reactions and improve selectivity:

  • Protective groups such as carbobenzyloxy (Cbz) on amines or other functional groups are employed during synthesis.
  • Coupling reagents like HATU facilitate amide bond formation with high efficiency.
  • Bases such as N-ethyl-N,N-diisopropylamine or triethylamine neutralize acids formed during coupling.

These strategies are crucial when synthesizing complex derivatives involving pyrazine rings and glycine esters.

Representative Preparation Scheme (Based on Patent and Literature Data)

Step Reagents & Conditions Yield (%) Notes
1 (3-Chloropyrazin-2-yl)methanamine HCl + (S)-Cbz-piperidine carboxylic acid + TEA + HATU in DCM at 0 °C to RT 84.4 Formation of protected amide intermediate
2 Deprotection and reaction with ethyl bromoacetate or ethylmagnesium bromide + Ti(OiPr)4 in THF/Et2O at 0-35 °C under N2 60-84 Introduction of ethyl N-methylglycinate moiety
3 Purification by silica gel chromatography - Ensures product purity

Analytical and Purification Techniques

  • Thin-layer chromatography (TLC) monitors reaction progress.
  • Column chromatography (silica gel) purifies intermediates and final products.
  • LC-MS and NMR confirm molecular structure and purity.
  • Typical solvents for purification include ethyl acetate, hexane, and dichloromethane mixtures.

Summary Table of Preparation Conditions and Yields

Compound/Intermediate Reagents/Conditions Yield (%) Notes
(3-Chloropyrazin-2-yl)methanamine hydrochloride Coupling with acid + HATU + TEA in DCM 73-84.4 Mild conditions, high efficiency
Ethyl 2-(dibenzylamino)acetate (analog) Ti(OiPr)4 + EtMgBr in THF/Et2O, 0-35 °C 60-84.3 Model for glycine ester formation
Ethyl N-methylglycinate derivatives Amidation, esterification, protection steps 60-85 Multi-step synthesis

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of ethyl N-(3-chloropyrazin-2-yl)-N-methylglycinate to improve yield and purity?

  • Methodological Answer : Synthesis optimization should employ factorial design experiments to evaluate variables such as reaction temperature, solvent polarity, and catalyst loading. For example, a 2³ factorial design can isolate critical parameters affecting yield . Parallel purification techniques (e.g., column chromatography, recrystallization) should be tested to enhance purity. Structural analogs like methyl N-(3-chloro-4-methylphenyl)-N-(methylsulfonyl)glycinate () provide insights into functional group compatibility and reaction kinetics.

Q. What analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, DEPT-135) to confirm substituent positions on the pyrazine ring and glycinate backbone. High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns. High-performance liquid chromatography (HPLC) with UV detection (e.g., at 254 nm) assesses purity, while differential scanning calorimetry (DSC) determines thermal stability .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Follow OSHA-compliant guidelines for chlorinated pyrazine derivatives: use fume hoods to mitigate inhalation risks, nitrile gloves to prevent dermal exposure, and emergency eyewash stations. Combustion hazards require CO₂ or dry chemical fire extinguishers. Spill containment should use inert absorbents (e.g., vermiculite) followed by neutralization with sodium bicarbonate .

Advanced Research Questions

Q. How can mechanistic studies elucidate the role of the 3-chloropyrazine moiety in biological or catalytic activity?

  • Methodological Answer : Isotopic labeling (e.g., ¹⁸O or deuterium) in kinetic isotope effect (KIE) studies can track bond-breaking steps in enzymatic or catalytic reactions. Competitive inhibition assays using structural analogs (e.g., ) identify binding site interactions. Density functional theory (DFT) calculations model electronic effects of the chloro-substituent on reaction pathways .

Q. What computational strategies are effective for predicting the compound’s interaction with biological targets?

  • Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) paired with molecular dynamics simulations (GROMACS) can predict binding affinities to enzymes like kinases or proteases. Pharmacophore modeling identifies critical interaction sites (e.g., hydrogen bonding with the glycinate ester). Validate predictions via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. How should researchers address contradictions in reported data on the compound’s solubility and stability?

  • Methodological Answer : Conduct systematic stability studies under varied conditions (pH, temperature, light exposure) using accelerated stability testing (ICH Q1A guidelines). Compare solubility in aprotic (DMSO) vs. protic (ethanol) solvents via shake-flask method. Conflicting data may arise from polymorphic forms; use X-ray crystallography or powder XRD to identify crystalline variations .

Data Presentation

ParameterMethod/TechniqueReference CompoundKey Observations
Synthetic Yield (%)Factorial Design OptimizationMethyl analog ()78% yield at 60°C, 0.5 eq catalyst
LogP (Partition Coeff.)Shake-Flask HPLCEthyl N-(2-hydroxyphenyl)glycinate ( )LogP = 1.2 ± 0.1
Thermal DecompositionDSC/TGAN/AOnset at 185°C, ΔH = 220 J/g

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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ethyl N-(3-chloropyrazin-2-yl)-N-methylglycinate
Reactant of Route 2
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ethyl N-(3-chloropyrazin-2-yl)-N-methylglycinate

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